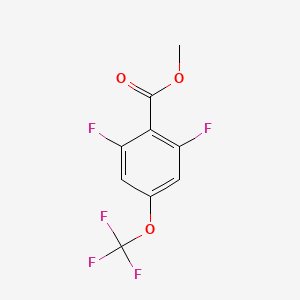
4,8-Dichloro-7-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloro-7-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. This compound is known for its applications in organic synthesis and drug research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4,8-Dichloro-7-(trifluoromethyl)quinoline typically involves several steps:
Starting Materials: The synthesis begins with 2,3-dichloroquinoline and 1,2-dichlorobenzene.
Fluorination: In the presence of acetyl fluoride or hydrogen fluoride, 1,2-dichlorobenzene is converted to 2-fluoro-1,2-dichlorobenzene.
Cyanation: 2-Fluoro-1,2-dichlorobenzene is then reacted with cyanobromide magnesium to form 2-cyano-1,2-dichlorobenzene.
Rearrangement: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene undergoes the Amadori rearrangement to produce 2-cyano-1,2,3-trichlorobenzene.
Final Step: The final step involves reacting 2-cyano-1,2,3-trichlorobenzene with trifluoroformate to yield this compound.
Analyse Des Réactions Chimiques
4,8-Dichloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Applications De Recherche Scientifique
4,8-Dichloro-7-(trifluoromethyl)quinoline has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including fluoroborates.
Drug Research: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those with antimicrobial and antineoplastic properties.
Material Science: It is used in the development of materials with unique properties, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 4,8-Dichloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to its antimicrobial and antineoplastic effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
Comparaison Avec Des Composés Similaires
4,8-Dichloro-7-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
4,7-Dichloroquinoline: Similar in structure but lacks the trifluoromethyl group, which can affect its reactivity and biological activity.
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with different substitution patterns, leading to varied applications and properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
4,8-dichloro-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-7-3-4-16-9-5(7)1-2-6(8(9)12)10(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNRPDMKBYVVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089142.png)

![Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089180.png)
![Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089185.png)
